molecular formula C22H18BrN3O2 B4883847 N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide

N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide

Cat. No. B4883847
M. Wt: 436.3 g/mol
InChI Key: IPVHRQPGBHUFPH-DEDYPNTBSA-N
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Description

N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide, also known as BAY 43-9006, is a small molecule inhibitor of several protein kinases. It was originally developed as a cancer treatment drug, but it has also been found to have potential applications in other areas of research.

Mechanism of Action

N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide 43-9006 works by inhibiting the activity of several protein kinases, including RAF kinase and VEGFR-2. By blocking these kinases, it disrupts the signaling pathways that are involved in tumor growth and angiogenesis, ultimately leading to the death of cancer cells.
Biochemical and physiological effects:
This compound 43-9006 has been shown to have a variety of biochemical and physiological effects in cancer cells, including inhibition of cell growth, induction of apoptosis, and disruption of angiogenesis. It has also been found to have potential applications in the treatment of other diseases, such as psoriasis and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide 43-9006 as a research tool is its specificity for certain protein kinases, which allows researchers to target specific signaling pathways in cells. However, one limitation of using this compound 43-9006 in lab experiments is its potential toxicity, which can make it difficult to use in certain cell lines or animal models.

Future Directions

There are several potential future directions for research on N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide 43-9006. One area of interest is the development of new cancer therapies based on its mechanism of action. Another potential direction is the use of this compound 43-9006 as a research tool to study the role of specific protein kinases in various disease processes. Additionally, further research is needed to better understand the potential side effects and toxicity of this compound 43-9006, as well as its potential applications in other areas of research.

Synthesis Methods

The synthesis of N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide 43-9006 involves several steps, including the reaction of 4-bromobenzoyl chloride with 3-pyridinylboronic acid to form a boronic acid intermediate. This intermediate is then reacted with N-(4-methylphenyl)-N'-phenylurea to form the final product.

Scientific Research Applications

N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide 43-9006 has been extensively studied for its potential as a cancer treatment drug. It has been found to inhibit several protein kinases that are involved in tumor growth and angiogenesis, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-[(E)-3-(4-bromoanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O2/c1-15-4-6-17(7-5-15)21(27)26-20(13-16-3-2-12-24-14-16)22(28)25-19-10-8-18(23)9-11-19/h2-14H,1H3,(H,25,28)(H,26,27)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVHRQPGBHUFPH-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CN=CC=C2)/C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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